molecular formula C10H24Cl2N2 B3250677 [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride CAS No. 2044901-75-7

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride

Cat. No. B3250677
M. Wt: 243.21
InChI Key: GFFPFFWRKFDMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2044901-75-7 . It has a molecular weight of 243.22 . This compound is used for scientific research and is particularly suitable for investigations in pharmacology, neuroscience, and medicinal chemistry.


Molecular Structure Analysis

The IUPAC name of this compound is N1-methyl-N4-((2-methylcyclopropyl)methyl)butane-1,4-diamine dihydrochloride . The InChI code is 1S/C10H22N2.2ClH/c1-9-7-10(9)8-12-6-4-3-5-11-2;;/h9-12H,3-8H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the retrieved data .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-N'-[(2-methylcyclopropyl)methyl]butane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9-7-10(9)8-12-6-4-3-5-11-2;;/h9-12H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFPFFWRKFDMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CNCCCCNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride
Reactant of Route 2
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride
Reactant of Route 3
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride
Reactant of Route 6
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride

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